![molecular formula C23H27BrN4O2S2 B2377565 N-[(4-alil-5-{[4-(terc-butil)bencil]sulfanil}-4H-1,2,4-triazol-3-il)metil]-4-bromobenzenosulfonamida CAS No. 338794-42-6](/img/structure/B2377565.png)

N-[(4-alil-5-{[4-(terc-butil)bencil]sulfanil}-4H-1,2,4-triazol-3-il)metil]-4-bromobenzenosulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

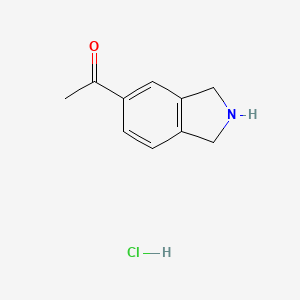

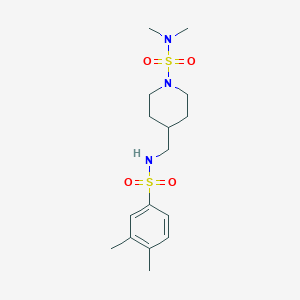

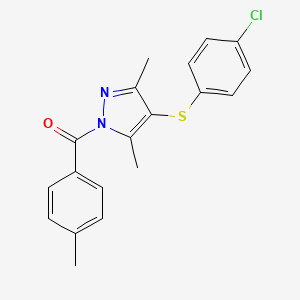

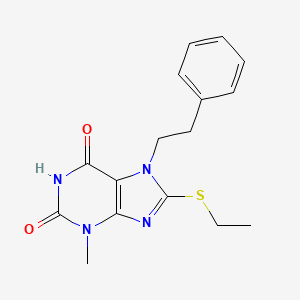

N-[(4-allyl-5-{[4-(tert-butyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-bromobenzenesulfonamide is a useful research compound. Its molecular formula is C23H27BrN4O2S2 and its molecular weight is 535.52. The purity is usually 95%.

BenchChem offers high-quality N-[(4-allyl-5-{[4-(tert-butyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-bromobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4-allyl-5-{[4-(tert-butyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-bromobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- La estructura del compuesto sugiere una posible actividad inhibitoria de la aromatasa. Los inhibidores de la aromatasa son cruciales en el tratamiento del cáncer de mama, ya que bloquean la conversión de andrógenos a estrógenos, reduciendo los niveles de estrógeno e inhibiendo el crecimiento tumoral .

- El andamiaje 1,2,4-triazol se ha investigado por su actividad antibacteriana. Los derivados de este compuesto han mostrado resultados prometedores contra cepas bacterianas, incluyendo Pseudomonas aeruginosa .

- Los ésteres etílicos del 1H-indol-3-carboxilato, estructuralmente relacionados con el compuesto, han demostrado actividad antiviral contra el virus de la hepatitis C (VHC) en ensayos basados en células .

- El grupo terc-butil en el compuesto exhibe patrones de reactividad únicos. Tiene relevancia en transformaciones químicas y vías biosintéticas .

- Se han evaluado compuestos análogos para la actividad antituberculosa. Considerando las similitudes estructurales, este compuesto podría exhibir efectos similares .

- La reacción de bromación bencílica utilizada en su síntesis es notable. El N-bromosuccinimida (NBS) reemplaza selectivamente un hidrógeno bencílico por un átomo de bromo, obteniendo el producto deseado .

- El anillo de benceno del compuesto ofrece oportunidades para la sustitución electrofílica aromática. Explorar su reactividad con varios electrófilos podría conducir a diversos derivados .

Inhibición de la Aromatasa

Propiedades Antibacterianas

Actividad Antiviral

Biocatálisis

Tratamiento de la Tuberculosis

Química Sintética

Sustitución Electrofílica Aromática

Mecanismo De Acción

Target of Action

It is suggested that the compound could inhibit the growth of certain cells

Mode of Action

It is suggested that the compound could interact with its targets to inhibit cell growth . The specific interactions and resulting changes are yet to be determined.

Biochemical Pathways

The compound is suggested to affect certain biochemical pathways that result in the inhibition of cell growth

Result of Action

The compound is suggested to inhibit the growth of certain cells . This indicates that the molecular and cellular effects of the compound’s action could involve changes in cell proliferation.

Propiedades

IUPAC Name |

4-bromo-N-[[5-[(4-tert-butylphenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27BrN4O2S2/c1-5-14-28-21(15-25-32(29,30)20-12-10-19(24)11-13-20)26-27-22(28)31-16-17-6-8-18(9-7-17)23(2,3)4/h5-13,25H,1,14-16H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZBSTRBUNIJUCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(N2CC=C)CNS(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27BrN4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-azaspiro[5.5]undec-8-en-2-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2377482.png)

![5-((2-chloro-6-fluorobenzyl)thio)-3-(4-ethoxyphenyl)-6-methyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2377483.png)

![Ethyl 6-acetyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2377484.png)

![1-[3-(Triazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2377487.png)

![N-(1-cyano-1-methylethyl)-2-({[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amino)-N-methylacetamide](/img/structure/B2377491.png)

![N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-4-methoxybenzenesulfonamide](/img/structure/B2377492.png)

![1-[4-(Ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2377495.png)

![1-[2-(Difluoromethoxy)benzoyl]piperidine-3-carboxylic acid](/img/structure/B2377500.png)

![N-(4-bromo-2-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2377502.png)

![Ethyl 5-[(2-ethoxyacetyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2377505.png)